2,2-Dimethyloxane
Overview
Description
Synthesis Analysis
The synthesis of 2,2-Dimethyloxane involves several steps. It starts with the condensation of this compound-4-carbaldehyde with ethyl cyanoacetate to give ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This compound is then alkylated with isopropylmagnesium bromide to obtain ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group from the latter is then eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .Scientific Research Applications
Synthesis and Chemical Transformations
2,2-Dimethyloxane has been studied in various synthesis and transformation processes. For instance, it reacted with ethyl cyanoacetate to produce ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate, which upon further reaction yielded other compounds like 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile (Harutyunyan et al., 2017).
Combustion Chemistry
In the context of combustion chemistry, derivatives of this compound, such as 2,5-dimethylhexane, have been studied for their combustion behavior. This is essential for understanding the characteristics of real fuels, where these structures are commonly found (Sarathy et al., 2014).
Thermal Degradation and Safety
The thermal degradation products of similar compounds, like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH), have been investigated for understanding thermal safety parameters, critical for ensuring safer storage conditions (Das & Shu, 2016).
Microfluidic Device Fabrication
Poly(dimethylsiloxane) (PDMS), closely related to this compound, has been extensively used in fabricating microfluidic devices for biomedical applications due to its properties like flexibility and oxygen permeability. The fabrication techniques and applications in biomedicine are significant in this context (McDonald & Whitesides, 2002).
Surface Modification for Biomedical Applications
PDMS surfaces have been modified to enhance their applications in biomedicine. For instance, surface conjugation with itaconic acid-based materials improves PDMS's antibacterial properties, crucial for biomedical uses (Birajdar et al., 2018).
Environmental Safety and Ecotoxicology
Studies on the environmental distribution and degradation of siloxanes, including dimethylsiloxanes, are important for understanding their environmental impact. This research is crucial given their extensive usage in consumer products and industrial processes (Xiang et al., 2021).
Drug Absorption and Bi
ocompatibility in MicrofluidicsIn the field of microfluidic cell culture, the interaction of PDMS with drugs has been a critical area of study. Sol-gel treatment of PDMS has shown to reduce drug absorption while preserving biocompatibility, transparency, and oxygen permeability, enhancing its utility in microfluidic devices for biological experiments (Gomez-Sjoberg et al., 2010).
Microfluidic Systems for Biological Studies
PDMS microstructures have been effectively used in microfluidic systems for various biological studies. Techniques for fabricating these microstructures and controlling fluid flow have significant implications in fields like cell biology and protein/DNA separation (Sia & Whitesides, 2003).
Surface Aging and Modification
Research on the aging and modification of silicone rubbers like PDMS, especially in relation to oxygen plasma, is vital for applications in microsystems technology. Understanding how these materials interact with different treatments can lead to improved applications in various fields (Bodas et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2,2-dimethyloxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZUJPXFLKZGLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496224 | |
Record name | 2,2-Dimethyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35270-87-2 | |
Record name | 2,2-Dimethyloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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